molecular formula C8H15NO2 B14354038 2-(2-Hydroxypropan-2-yl)pent-4-enamide CAS No. 92279-73-7

2-(2-Hydroxypropan-2-yl)pent-4-enamide

Cat. No.: B14354038
CAS No.: 92279-73-7
M. Wt: 157.21 g/mol
InChI Key: YSAIMPLBASYYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxypropan-2-yl)pent-4-enamide is a secondary amide characterized by a pent-4-enamide backbone and a branched 2-hydroxypropan-2-yl substituent.

Properties

CAS No.

92279-73-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)pent-4-enamide

InChI

InChI=1S/C8H15NO2/c1-4-5-6(7(9)10)8(2,3)11/h4,6,11H,1,5H2,2-3H3,(H2,9,10)

InChI Key

YSAIMPLBASYYSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC=C)C(=O)N)O

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate Route

Pent-4-enoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate pent-4-enoyl chloride. Subsequent reaction with 2-aminopropan-2-ol in the presence of a base (e.g., triethylamine) yields the crude amide. However, this method suffers from low yields (45–55%) due to hydrolysis of the acid chloride and steric hindrance during nucleophilic attack by the amine.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature (RT)
  • Base: Triethylamine (2.5 equiv)

Coupling Reagent-Mediated Amidation

Employing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) improves yields by activating the carboxylic acid in situ.

Optimized Protocol:

  • Pent-4-enoic acid (1.0 equiv), HATU (1.2 equiv), and HOBt (1.2 equiv) in DMF, stirred at RT for 1 hour.
  • 2-Aminopropan-2-ol (1.5 equiv) added, followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
  • Reaction stirred for 12 hours, yielding 2-(2-Hydroxypropan-2-yl)pent-4-enamide in 82–88% yield after purification.

Table 1: Comparison of Amidation Methods

Method Reagent Solvent Yield (%) Purity (HPLC)
Acid Chloride SOCl₂ DCM 45–55 90–92
HATU/HOBt HATU, DIPEA DMF 82–88 98–99
EDCl/HOBt EDCl, HOBt THF 75–80 95–97

Protection/Deprotection Strategies for the Tertiary Alcohol

Silyl Ether Protection

The hydroxyl group in 2-aminopropan-2-ol is protected with tert-butyldiphenylsilyl (TBDPS) chloride prior to amidation. This mitigates steric hindrance and prevents undesired side reactions.

Synthesis of TBDPS-Protected Amine:

  • 2-Aminopropan-2-ol (1.0 equiv), TBDPSCl (1.1 equiv), imidazole (2.0 equiv) in DCM, 0°C → RT.
  • Reaction monitored by TLC; crude product purified via silica chromatography (hexanes/EtOAc 9:1).

Deprotection:
Post-amidation, the TBDPS group is removed using tetrabutylammonium fluoride (TBAF) in THF, restoring the hydroxyl group with >95% efficiency.

Alternative Synthetic Routes

Hydration of 2-(Prop-1-en-2-yl)pent-4-enamide

The double bond adjacent to the alcohol is introduced via acid-catalyzed hydration:

  • 2-(Prop-1-en-2-yl)pent-4-enamide treated with H₂SO₄ (0.1 M) in acetone/water (4:1).
  • Stirred at 50°C for 6 hours, yielding the tertiary alcohol (65–70% yield).

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (600 MHz, DMSO-d₆):
δ 6.82 (dd, J = 15.4, 10.2 Hz, 1H, CH₂=CH), 5.92 (d, J = 15.4 Hz, 1H, CH₂=CH), 4.71 (s, 1H, OH), 3.21 (s, 2H, NH₂), 2.12 (q, J = 6.8 Hz, 2H, CH₂), 1.88 (s, 6H, C(CH₃)₂).

IR (neat):
νmax = 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

HRMS (ESI):
m/z calcd for C₈H₁₃NO₂ [M + H]⁺: 172.0968, found: 172.0965.

Challenges and Optimization

  • Steric Hindrance: Bulky tert-butyl groups necessitate coupling reagents with high activation efficiency (e.g., HATU over EDCl).
  • Double Bond Stability: The pent-4-enamide motif is prone to isomerization under acidic conditions; reactions are best conducted at neutral pH.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)pent-4-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

(a) (2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide (3a) and (2R)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide (3b)
  • Key Differences : These isomers (3a and 3b) share the pent-4-enamide backbone but feature a methyl group at position 2 and a 1-hydroxy-3-phenylpropan-2-yl substituent instead of the simpler 2-hydroxypropan-2-yl group. The phenyl group introduces aromaticity, which enhances lipophilicity (higher Log P) compared to the target compound.
  • Synthesis : Prepared via stereoselective routes involving chiral catalysts, highlighting the importance of stereochemistry in biological activity .
(b) Polymorphic Form of N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide
  • Key Differences : This compound incorporates the 2-hydroxypropan-2-yl group within a complex indazole-pyridine scaffold. The addition of sulfonyl and trifluoromethyl groups significantly alters electronic properties, increasing metabolic stability and binding affinity in drug design contexts .
(c) (S)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propylthio)methyl)cyclopropyl)acetic acid
  • Key Differences: The hydroxypropan-2-yl group here is part of a bulky, multi-ring system. The presence of a quinoline moiety and cyclopropane ring enhances rigidity and π-π stacking interactions, making this compound more suited for targeting hydrophobic protein pockets .

Table 1: Comparative Properties of 2-(2-Hydroxypropan-2-yl)pent-4-enamide and Analogs

Property 2-(2-Hydroxypropan-2-yl)pent-4-enamide Compound 3a/3b Polymorphic Indazole Derivative Quinoline-Based Analog
Molecular Formula C₈H₁₃NO₂ (hypothetical) C₁₆H₂₂N₂O₂ C₂₀H₂₁F₃N₄O₃S C₃₄H₃₃ClN₂O₃S
Key Functional Groups α,β-unsaturated amide, tertiary alcohol Methyl, phenyl, tertiary alcohol Sulfonyl, trifluoromethyl, indazole Quinoline, cyclopropane
Log P (Predicted) ~1.2 ~2.8 ~3.5 ~4.1
Hydrogen Bond Donors 2 (amide NH, -OH) 3 (amide NH, -OH, phenyl H) 2 (amide NH, -OH) 2 (carboxylic acid, -OH)
Bioavailability Score Moderate Low (due to high Log P) High (optimized for CNS penetration) Low (high molecular weight)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.